
4-Chloro-5-ethyl-5-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-ethyl-5-methylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is distinguished by its chloro, ethyl, and methyl substituents, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could be the reaction of a chlorinated precursor with an ethyl and methyl-substituted furan derivative. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethyl-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution could result in various functionalized derivatives.
Scientific Research Applications
4-Chloro-5-ethyl-5-methylfuran-2(5H)-one may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as a precursor in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylfuran-2(5H)-one: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethyl-5-methylfuran-2(5H)-one: Lacks the chloro group, potentially altering its chemical properties.
4-Chloro-5-ethylfuran-2(5H)-one: Lacks the methyl group, which may influence its behavior in chemical reactions.
Uniqueness
4-Chloro-5-ethyl-5-methylfuran-2(5H)-one’s unique combination of substituents may confer specific reactivity and properties that distinguish it from similar compounds. This could make it particularly valuable in certain synthetic or research applications.
Properties
CAS No. |
63025-16-1 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-chloro-5-ethyl-5-methylfuran-2-one |
InChI |
InChI=1S/C7H9ClO2/c1-3-7(2)5(8)4-6(9)10-7/h4H,3H2,1-2H3 |
InChI Key |
HFIVLCXLRYURJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=CC(=O)O1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



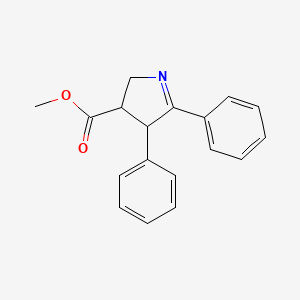
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
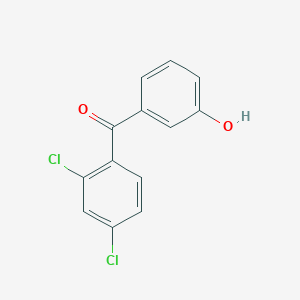
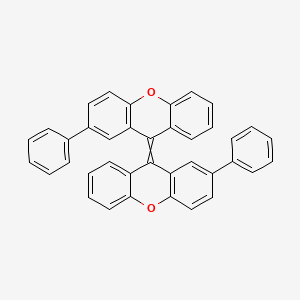
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
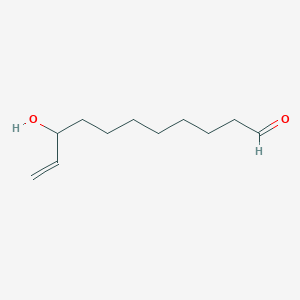
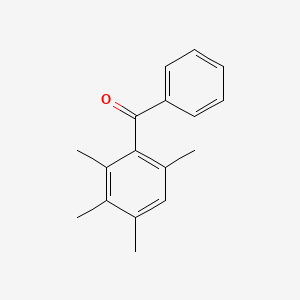
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
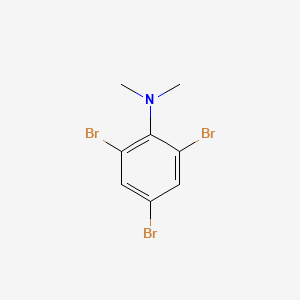
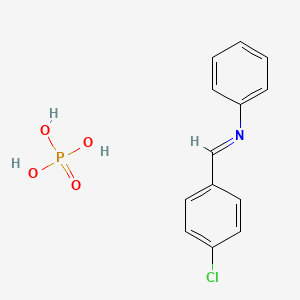
![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
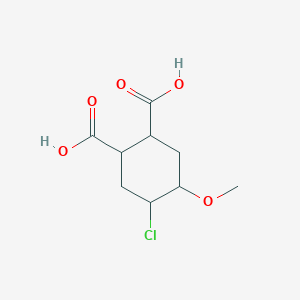
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
